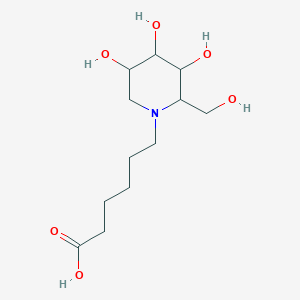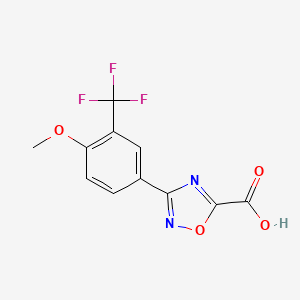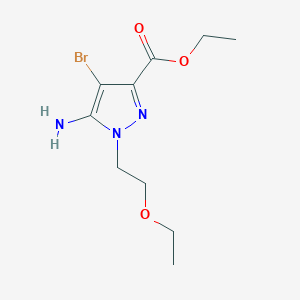
(3-(5-Nitrothiophen-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-Nitrothiophen-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9NO3S It features a phenyl ring substituted with a methanol group and a nitrothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the nitration of thiophene followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction. The process may also involve purification steps like recrystallization to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(3-(5-Nitrothiophen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (3-(5-Nitrothiophen-2-yl)phenyl)carboxylic acid.
Reduction: (3-(5-Aminothiophen-2-yl)phenyl)methanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
(3-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (3-(5-Nitrothiophen-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- (3-(5-Aminothiophen-2-yl)phenyl)methanol
- (3-(5-Chlorothiophen-2-yl)phenyl)methanol
- (3-(5-Methylthiophen-2-yl)phenyl)methanol
Uniqueness
(3-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group in this compound can participate in specific redox reactions, making it valuable for various research applications.
属性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC 名称 |
[3-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI 键 |
HORHXHFRLSYAPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)





![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)

